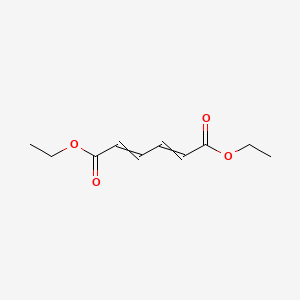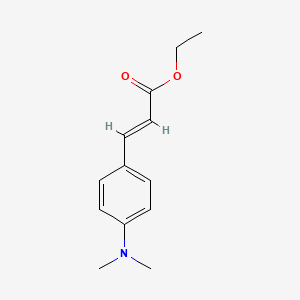
Pigment Red 48:4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Red 48:4 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid using sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the pigment. The final product is obtained by treating the coupled product with manganese chloride to form the manganese salt .
Industrial Production Methods
In industrial settings, the production of Pigment Red 48:4 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and stirring rates to ensure high yield and quality. The pigment is then filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pigment Red 48:4 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Pigment Red 48:4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving azo compounds.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Widely used in the production of industrial paints, powder coatings, decorative solvent-based paints, water-based coatings, textile printing, plastics, and inks .
Wirkmechanismus
The primary mechanism of action of Pigment Red 48:4 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic red color. The molecular structure, particularly the azo bond and the presence of the manganese ion, plays a crucial role in its stability and color properties. The pigment interacts with light through selective absorption and scattering, which is influenced by its particle size and crystal structure .
Vergleich Mit ähnlichen Verbindungen
Pigment Red 48:4 can be compared with other similar azo pigments such as Pigment Red 48:1 and Pigment Red 48:2. These pigments share similar synthetic routes and applications but differ in their specific chemical structures and properties. For instance, Pigment Red 48:1 and Pigment Red 48:2 have different metal ions and substituents, leading to variations in their color shades, lightfastness, and solvent resistance .
List of Similar Compounds
- Pigment Red 48:1
- Pigment Red 48:2
- Pigment Red 49:1
- Pigment Red 49:2
Pigment Red 48:4 stands out due to its unique combination of a manganese ion and specific substituents, which contribute to its distinct bluish-red shade and superior properties in various applications.
Eigenschaften
CAS-Nummer |
1325-12-8 |
|---|---|
Molekularformel |
C10H8O2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







